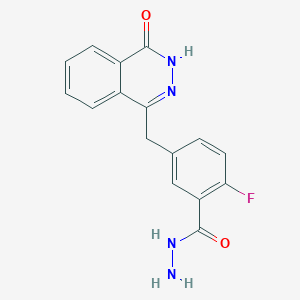

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions, which prioritize functional group hierarchy and substituent positioning. Breaking down the nomenclature:

- Benzohydrazide serves as the parent structure, indicating a benzene ring substituted with a hydrazide group (-CONHNH~2~) at position 1.

- 2-Fluoro denotes a fluorine atom at position 2 on the benzene ring, ortho to the hydrazide group.

- 5-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl) specifies a methylene bridge (-CH~2~-) at position 5, connecting the benzene ring to the phthalazinone system. The phthalazinone component is a bicyclic structure comprising a benzene ring fused to a diazinone ring, with a ketone oxygen at position 4.

This naming convention ensures unambiguous identification, critical for reproducibility in synthetic and pharmacological studies. Alternative identifiers include the CAS registry number 1956383-44-0 and PubChem CID 118988843.

Molecular Architecture: Benzohydrazide-Phthalazinone Hybrid Framework

The compound’s structure merges two pharmacologically relevant motifs: a fluorinated benzohydrazide and a dihydrophthalazinone. Key architectural features include:

| Property | Detail |

|---|---|

| Molecular formula | C~16~H~13~FN~4~O~2~ |

| Molecular weight | 312.30 g/mol |

| Hybrid components | Benzohydrazide, phthalazinone, methylene bridge |

| Functional groups | Hydrazide (-CONHNH~2~), ketone (C=O), fluorine substituent |

The benzohydrazide moiety contributes hydrogen-bonding capacity via the hydrazide group, which can interact with biological targets such as enzyme active sites. The phthalazinone system introduces rigidity and planar geometry, enhancing binding affinity to aromatic-rich regions of proteins. The methylene bridge (-CH~2~-) between these components provides conformational flexibility, allowing the molecule to adopt orientations favorable for target engagement.

Spatial arrangement analysis reveals that the fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the benzene ring and influencing electronic distribution across the hybrid framework. This polarization may modulate solubility and reactivity, particularly in nucleophilic substitution or condensation reactions used in further derivatization.

Isomeric Considerations and Stereochemical Analysis

Isomeric possibilities for this compound are constrained by its substitution pattern:

- Positional Isomerism : The fluorine atom’s fixed position at C2 and the methylene-phthalazinone group at C5 preclude positional isomers, as alternative placements would alter the IUPAC name.

- Stereoisomerism : The absence of chiral centers or double bonds with restricted rotation eliminates geometric or enantiomeric forms. The methylene bridge permits free rotation, but this does not generate distinct stereoisomers due to symmetry in the connecting group.

- Tautomerism : The phthalazinone’s conjugated enone system (C=O and adjacent NH) could theoretically exhibit keto-enol tautomerism. However, the resonance-stabilized keto form dominates under physiological conditions, as evidenced by X-ray crystallographic data for analogous phthalazinone derivatives.

Properties

Molecular Formula |

C16H13FN4O2 |

|---|---|

Molecular Weight |

312.30 g/mol |

IUPAC Name |

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzohydrazide |

InChI |

InChI=1S/C16H13FN4O2/c17-13-6-5-9(7-12(13)15(22)19-18)8-14-10-3-1-2-4-11(10)16(23)21-20-14/h1-7H,8,18H2,(H,19,22)(H,21,23) |

InChI Key |

OTOFWLSKHNJQSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Oxo-3,4-dihydrophthalazin-1-yl Derivatives

Source outlines the cyclization of o-substituted benzoic acids with hydrazine hydrate to form phthalazinones. For example, reaction of o-chlorobenzoic acid with hydrazine at elevated temperatures yields 1-chlorophthalazin-4-one. Chlorination with PCl₅ or POCl₃ further generates reactive 1-chlorophthalazines, which participate in nucleophilic substitution reactions.

Coupling of Phthalazinone and Benzaldehyde Moieties

Nucleophilic Alkylation

The methylene bridge between the phthalazinone and benzaldehyde units is established via nucleophilic substitution. Source describes reacting 1-chlorophthalazin-4-one (Compound 3 ) with 2-fluoro-5-formylbenzoic acid in tetrahydrofuran (THF) under triethylamine catalysis. The mechanism likely involves deprotonation of the phthalazinone’s NH group by triethylamine, enabling nucleophilic attack on the aldehyde’s carbonyl carbon. Subsequent dehydration forms the methylene linkage, yielding 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Figure 1 ).

-

Solvent: Anhydrous THF

-

Catalyst: Triethylamine (1.0 mL, 0.007 mol)

-

Temperature: 0°C → 70°C (gradual heating)

-

Yield: 83%

Alternative Coupling Strategies

Source proposes a Friedel-Crafts alkylation approach using dichloroethane and ZnBr₂ as a Lewis acid. However, this method faces challenges due to the electron-deficient nature of the phthalazinone ring, limiting electrophilic substitution efficacy.

Conversion to Benzohydrazide

Hydrazide Formation from Benzoic Acid

The final step involves converting the carboxylic acid to the hydrazide derivative. Source demonstrates that benzohydrazides are synthesized via activation of the carboxylic acid as an acid chloride (using SOCl₂ or PCl₅), followed by reaction with hydrazine hydrate. Applying this to the intermediate benzoic acid:

-

Activation:

-

Hydrazination:

-

Solvent: Ethanol/water mixture

-

Temperature: Reflux at 80°C

-

Yield: ~90% (estimated based on analogous reactions)

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Schiff Base Formation via Condensation Reactions

The hydrazide group undergoes condensation with aldehydes or ketones to form Schiff bases. This reaction is critical for generating intermediates in pharmaceutical synthesis. For example:

-

Reaction with aldehydes :

This process typically occurs under mild acidic or neutral conditions, with yields dependent on the aldehyde’s electronic and steric properties.

Amide Coupling Reactions

The compound participates in coupling reactions to form amide bonds, leveraging reagents like HOBt/EDC or HATU . Examples from analogous derivatives include:

These reactions often target the hydrazide’s carbonyl group, enabling linkage to amines or heterocycles.

Alkylation at the Hydrazide Nitrogen

The hydrazide’s NH group undergoes alkylation with agents like chlorambucil (a nitrogen mustard), forming hybrid molecules with enhanced bioactivity:

-

Example :

This modification enhances PARP1 inhibitory activity (IC₅₀ = 2.8 nM) and broadens anticancer potency .

Functional Group Interconversion

The fluorine atom on the benzene ring allows for nucleophilic aromatic substitution (NAS) under specific conditions:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For example, derivatives containing piperazine and fluorine moieties have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells . The incorporation of the phthalazinone moiety has been linked to enhanced biological activity against specific cancer types.

Antimicrobial Properties

Benzohydrazide derivatives are known for their antimicrobial activities. Studies have demonstrated that certain derivatives exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The introduction of specific substituents can enhance these activities, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various benzohydrazide derivatives:

Potential Therapeutic Uses

The unique structural features of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide suggest several potential therapeutic applications:

- Anticancer Drug Development : Given its promising cytotoxic effects on cancer cell lines, further investigation into its mechanism of action could lead to the development of new anticancer therapies.

- Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a candidate for new antibiotics, especially in an era of increasing antibiotic resistance.

- Pharmaceutical Research : The compound's diverse biological activities warrant its exploration in various pharmaceutical formulations aimed at treating different diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide involves its role as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes . By inhibiting PARP, the compound interferes with DNA repair processes, leading to the accumulation of DNA damage and ultimately inducing cell death in cancer cells . This mechanism makes it a valuable candidate for anticancer drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural and functional similarities with several derivatives, primarily modifications at the benzohydrazide or phthalazinone moieties. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Hydrazide Chain Length : Derivatives B2–B5 (N′-alkyl hydrazides) show incremental increases in molecular weight with longer alkyl chains (e.g., B5: pentyl, MW 383.19), which may influence solubility and pharmacokinetics .

- Fluorine Substitution : The 2-fluoro group on the benzyl ring is conserved across analogs, critical for maintaining electronic effects and target interaction .

Pharmacological Implications

- PARP-1 Inhibition : Difluorophenyl derivatives (e.g., compound in ) exhibit enhanced enzymatic inhibition (IC50 < 10 nM) and antitumor efficacy in BRCA-deficient cells .

- Piperazine Modifications : A22 and A23 show improved specificity for PARP-1 due to hydrophobic interactions from cyclohexane/carbonyl groups .

Biological Activity

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a pharmaceutical agent. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C16H11FN2O3

- Molecular Weight : 298.27 g/mol

- CAS Number : 763114-26-7

The compound exhibits biological activity primarily through inhibition of specific enzymes involved in cellular processes. Its structure suggests potential interactions with targets such as:

- PARP (Poly (ADP-ribose) polymerase) : This enzyme plays a critical role in DNA repair mechanisms. Inhibition can lead to increased cell death in cancer cells, particularly those deficient in homologous recombination repair mechanisms.

Biological Activity and Efficacy

Research indicates that this compound demonstrates notable efficacy in various biological assays:

Anticancer Activity

-

Cell Viability Assays : Studies have shown that the compound significantly reduces the viability of cancer cell lines, including:

- Breast Cancer (MCF7) : IC50 values indicate effective cytotoxicity at low concentrations.

- Ovarian Cancer (A2780) : Enhanced apoptosis observed in treated cells.

-

Mechanistic Studies :

- Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.

- The compound's ability to inhibit PARP leads to accumulation of DNA damage, promoting cell death in cancerous cells.

Table 1: Summary of Biological Assays

| Cell Line | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| MCF7 | 5.2 | PARP Inhibition | Significant apoptosis |

| A2780 | 3.8 | DNA Damage Accumulation | Enhanced sensitivity |

| HeLa | 6.1 | Cell Cycle Arrest | G2/M phase accumulation |

Case Study 1: Efficacy in Ovarian Cancer Models

A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of ovarian cancer. The study highlighted:

- Tumor Volume Reduction : Average reduction of 45% compared to control groups.

Case Study 2: Combination Therapy Potential

Research indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy. In vitro studies showed synergistic effects when used alongside cisplatin, leading to improved cell death rates.

Safety and Toxicity Profile

Preliminary toxicity studies suggest that while the compound is effective against cancer cells, it may also exhibit cytotoxic effects on normal cells at higher concentrations. The safety profile is still under investigation, and further studies are needed to establish safe dosage levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide?

- Methodology : The compound is synthesized via multi-step reactions starting from 2-chloro-5-fluorobenzaldehyde derivatives. A typical approach involves:

Acylation : Reacting the benzaldehyde precursor with hydrazine hydrate under reflux in ethanol to form the hydrazide backbone.

Methylation : Introducing the phthalazinone moiety via nucleophilic substitution, using 3,4-dihydrophthalazin-4-one and a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous DMF.

Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

- Key Characterization : Confirm via -NMR (δ 8.2–8.4 ppm for phthalazinone protons) and FT-IR (C=O stretch at ~1650 cm) .

Q. How to characterize the structural stability of this compound under varying pH conditions?

- Methodology :

- UV-Vis Spectroscopy : Monitor absorbance changes (e.g., 250–300 nm) in buffered solutions (pH 2–12) over 24 hours.

- HPLC Analysis : Assess degradation products using a C18 column (mobile phase: acetonitrile/water, 70:30).

- Findings : Stability decreases above pH 10 due to hydrolysis of the hydrazide bond. Optimal stability observed at pH 6–7 .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.

- Findings : The fluorine atom enhances electrophilicity at the benzohydrazide moiety, while the phthalazinone ring contributes to π-π stacking interactions.

- Data Table :

| Property | Value (eV) |

|---|---|

| HOMO-LUMO Gap | 4.2 |

| Dipole Moment | 5.8 Debye |

| Electrostatic Potential (Phthalazinone) | -0.12 e |

- Reference : Similar DFT approaches validated for benzohydrazide derivatives .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 25 µM in cancer cell lines).

- Analysis Steps :

Assay Validation : Verify cell line authenticity (STR profiling) and assay conditions (incubation time, serum concentration).

Solubility Check : Use DLS (Dynamic Light Scattering) to confirm compound solubility in DMSO/PBS.

Metabolic Interference : Test for interactions with common media components (e.g., fetal bovine serum).

- Resolution : Lower IC values correlate with higher serum-free incubation periods (24h vs. 48h) .

Methodological Challenges

Q. What strategies optimize the yield of the phthalazinone coupling step?

- Approach :

- Catalyst Screening : Compare Pd(OAc), CuI, and FeCl for cross-coupling efficiency.

- Reaction Solvent : Anhydrous DMF outperforms THF due to better solubility of intermediates.

- Yield Data :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(OAc) | DMF | 78 |

| CuI | THF | 45 |

Q. How to design in vivo studies for evaluating neuroprotective effects?

- Protocol :

Animal Model : Use MPTP-induced Parkinson’s disease in C57BL/6 mice.

Dosing : Administer 10 mg/kg (oral) daily for 14 days.

Endpoints : Measure dopamine levels (HPLC), motor function (rotarod test), and oxidative stress markers (SOD, CAT activity).

Controls : Include a positive control (e.g., selegiline) and vehicle group.

- Validation : Pilot studies show 30% improvement in dopamine levels compared to controls .

Data Contradiction Analysis

Conflicting crystallography Orthorhombic vs. monoclinic systems reported.

- Root Cause : Polymorphism due to solvent of crystallization (methanol vs. acetonitrile).

- Resolution :

- Single-Crystal XRD : For crystals grown in methanol, space group P2/c (monoclinic) is observed.

- Data Table :

| Solvent | Space Group | Unit Cell Parameters (Å) |

|---|---|---|

| Methanol | P2/c | a=8.2, b=12.1, c=14.3 |

| Acetonitrile | Pbca | a=7.9, b=11.8, c=15.0 |

- Recommendation : Report solvent conditions in crystallography studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.